molecular formula C12H22O2 B1369737 (Z)-Hex-3-enyl 2-ethylbutyrate CAS No. 94071-12-2

(Z)-Hex-3-enyl 2-ethylbutyrate

Cat. No.: B1369737
CAS No.: 94071-12-2
M. Wt: 198.3 g/mol
InChI Key: LFDWLVXNYKQQBT-FPLPWBNLSA-N
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Description

(Z)-Hex-3-enyl 2-ethylbutyrate is an ester compound known for its pleasant fruity aroma. Esters are widely recognized for their presence in natural products, contributing to the fragrances of fruits and flowers. This particular ester is often used in the flavor and fragrance industry due to its appealing scent.

Preparation Methods

Synthetic Routes and Reaction Conditions

(Z)-Hex-3-enyl 2-ethylbutyrate can be synthesized through the esterification reaction between (Z)-hex-3-en-1-ol and 2-ethylbutanoic acid. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor containing the acid catalyst. The reaction mixture is then distilled to separate the ester from the unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

(Z)-Hex-3-enyl 2-ethylbutyrate undergoes several types of chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed to yield (Z)-hex-3-en-1-ol and 2-ethylbutanoic acid.

    Transesterification: This reaction involves the exchange of the ester group with another alcohol, producing a different ester and alcohol.

    Oxidation: The ester can undergo oxidation reactions, although these are less common and typically require strong oxidizing agents.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Transesterification: Alcohol and an acid or base catalyst.

    Oxidation: Strong oxidizing agents such as potassium permanganate.

Major Products Formed

    Hydrolysis: (Z)-hex-3-en-1-ol and 2-ethylbutanoic acid.

    Transesterification: A different ester and alcohol.

    Oxidation: Various oxidized products depending on the conditions and reagents used.

Scientific Research Applications

(Z)-Hex-3-enyl 2-ethylbutyrate has several applications in scientific research:

    Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.

    Biology: Investigated for its role in plant-insect interactions, as it can act as a signaling molecule.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable esters with various active pharmaceutical ingredients.

    Industry: Widely used in the flavor and fragrance industry to impart fruity aromas to products.

Mechanism of Action

The mechanism of action of (Z)-Hex-3-enyl 2-ethylbutyrate primarily involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its fruity aroma. At the molecular level, the ester bond in this compound can be hydrolyzed by esterases, releasing the alcohol and acid components, which may then participate in further biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Ethyl butanoate: Another ester with a fruity aroma, commonly found in pineapples.

    Methyl butanoate: Found in apples and also has a pleasant fruity scent.

    Isopentyl acetate: Known for its banana-like aroma.

Uniqueness

(Z)-Hex-3-enyl 2-ethylbutyrate is unique due to its specific structure, which imparts a distinct aroma profile compared to other esters. Its (Z)-configuration and the presence of the 2-ethylbutanoate group contribute to its unique olfactory properties, making it valuable in the flavor and fragrance industry.

Properties

IUPAC Name

[(Z)-hex-3-enyl] 2-ethylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O2/c1-4-7-8-9-10-14-12(13)11(5-2)6-3/h7-8,11H,4-6,9-10H2,1-3H3/b8-7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFDWLVXNYKQQBT-FPLPWBNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCCOC(=O)C(CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\CCOC(=O)C(CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901249484
Record name Butanoic acid, 2-ethyl-, 3-hexenyl ester, (Z)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901249484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94071-12-2
Record name Butanoic acid, 2-ethyl-, 3-hexenyl ester, (Z)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94071-12-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (Z)-Hex-3-enyl 2-ethylbutyrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094071122
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butanoic acid, 2-ethyl-, 3-hexenyl ester, (Z)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901249484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (Z)-hex-3-enyl 2-ethylbutyrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.092.516
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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